Codlelure

Catalog No.
S524157
CAS No.
33956-49-9
M.F
C12H22O
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codlelure

CAS Number

33956-49-9

Product Name

Codlelure

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N

SMILES

CC=CC=CCCCCCCCO

Solubility

Soluble in DMSO

Synonyms

8,10-dodecadien-1-ol, 8,10-dodecadien-1-ol, (cis)-(trans)-isomer, 8,10-dodecadien-1-ol, (Z,E)-isomer, codlemone, trans-8,trans-10-dodecadien-1-ol

Canonical SMILES

CC=CC=CCCCCCCCO

Isomeric SMILES

C/C=C/C=C/CCCCCCCO

Description

The exact mass of the compound Codlemone is 182.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Moth Mating Behavior

    Researchers have used codlemone in laboratory and field studies to understand the olfactory responses of male codling moths. By exposing males to controlled doses of codlemone, scientists can analyze their flight patterns, upwind response, and overall attraction to the pheromone []. This research helps us understand the intricate communication system between sexes in moths and how they locate potential mates.

  • Development of Codling Moth Monitoring and Control Strategies

    The strong attraction of male codling moths to codlemone has led to its application in monitoring and controlling their populations. Codlemone-baited traps are widely used in orchards to capture male moths, providing valuable information about pest abundance and distribution []. This information can be used to determine the need for insecticide application and optimize pest management strategies. Additionally, research is ongoing to explore the potential of codlemone-based mating disruption techniques. By saturating orchards with synthetic codlemone, researchers aim to confuse male moths and prevent them from locating females for mating, thereby reducing codling moth reproduction [].

Codlelure, chemically known as 8,10-dodecadien-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It serves as a sex pheromone for the codling moth (Cydia pomonella), primarily used by female moths to attract males for mating. The compound features a 12-carbon chain with two double bonds in an E,E configuration and a hydroxyl group at one end, which is essential for its biological activity as a pheromone .

Codlemone acts as a highly specific attractant for male codling moths. Male moths have specialized receptors that detect codlemone molecules in the air. This detection triggers a behavioral response, driving the males towards the source of the pheromone, which is typically a female moth ready to mate [].

Typical of alcohols and unsaturated compounds. Key reactions include:

  • Hydrogenation: Codlelure can be hydrogenated to form saturated alcohols.
  • Esterification: It can react with acids to form esters, which are often used in fragrance applications.
  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones, altering its biological activity and properties .

Codlelure exhibits a highly specific biological activity as a sex pheromone. Male codling moths possess specialized receptors that detect codlelure in the environment. This detection triggers a series of behavioral responses, including increased flight activity towards the source of the pheromone, facilitating mating . The compound's effectiveness has made it a crucial element in pest management strategies, particularly in orchards where codling moths are prevalent.

The synthesis of codlelure can be achieved through several methods:

  • Traditional Chemical Synthesis:
    • A common method involves the reaction of methyl 5-oxo-(E,E)-8,10-dodecadienoate with p-toluenesulfonylhydrazine in a mixed solvent followed by reduction with sodium cyanoborohydride .
  • Metabolic Engineering:
    • Recent studies have explored using metabolic engineering techniques in oilseed crops to produce codlelure sustainably. This approach aims to reduce reliance on synthetic chemical processes and enhance environmental sustainability .
  • Extraction from Natural Sources:
    • Codlelure can also be extracted from natural sources, although this method is less common due to lower yields and higher costs compared to synthetic methods.

Codlelure has several important applications:

  • Pest Monitoring: Codlelure-baited traps are widely used in agricultural settings to monitor male codling moth populations, providing data for pest management strategies .
  • Mating Disruption: In pest control, saturating areas with synthetic codlelure can confuse male moths, preventing them from locating females and thus reducing reproduction rates .
  • Research Tool: Codlelure is used in laboratory studies to investigate olfactory responses and mating behaviors in moths, contributing to the understanding of chemical communication in insects .

Studies on codlelure interactions focus on its role as a pheromone and its effects on male codling moth behavior. Research has shown that exposure to controlled doses of codlelure significantly influences male flight patterns and attraction levels. These studies help elucidate the mechanisms underlying pheromone detection and response in insects .

Several compounds share structural similarities with codlelure, particularly other insect pheromones. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureBiological RoleUnique Features
CodlemoneC₁₂H₂₂OSex pheromone for codling mothsSpecific E,E configuration essential for attraction
CuelureC₁₀H₁₂OSex pheromone for apple maggot fliesShorter carbon chain than codlelure
(E)-β-FarneseneC₁₅H₂₄Aggregation pheromone for various insectsLonger carbon chain; attracts multiple species
(Z)-9-TricoseneC₂₃H₃₄Sex pheromone for certain moth speciesLonger linear chain; different attractant profile

Codlelure stands out due to its specific function as a sex pheromone for the codling moth, while other similar compounds may serve different roles or target different species.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

182.1671

Appearance

Solid powder

Melting Point

32.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

77N0YTO8YM

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (36.99%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (99.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.18e-04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

33956-49-9
57002-06-9

Wikipedia

Codlelure

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Insecticides

General Manufacturing Information

8,10-Dodecadien-1-ol, (8E,10E)-: ACTIVE

Dates

Modify: 2023-08-15

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